molecular formula C8H14O3 B1529602 cis-Methyl 2,2-dimethyl-3-hydroxycyclobutanecarboxylate CAS No. 1392804-41-9

cis-Methyl 2,2-dimethyl-3-hydroxycyclobutanecarboxylate

Cat. No. B1529602
CAS RN: 1392804-41-9
M. Wt: 158.19 g/mol
InChI Key: CXBVPPWGWUOBMX-WDSKDSINSA-N
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Description

“Cis-Methyl 2,2-dimethyl-3-hydroxycyclobutanecarboxylate” is a chemical compound with the CAS Number: 1392804-41-9 . It has a molecular weight of 158.2 and its molecular formula is C8H14O3 . It is a liquid at room temperature .


Physical And Chemical Properties Analysis

“Cis-Methyl 2,2-dimethyl-3-hydroxycyclobutanecarboxylate” is a liquid at room temperature . It has a molecular weight of 158.2 and its molecular formula is C8H14O3 .

Scientific Research Applications

1. Chemical Analysis and Detection

cis-Methyl 2,2-dimethyl-3-hydroxycyclobutanecarboxylate is used in the field of chemical analysis. For instance, a method was developed for the determination of various pyrethroid metabolites, including cis- and trans-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane-1-carboxylic acid and cis-3-(2,2-dibromovinyl)-2,2-dimethylcyclopropane-1-carboxylic acid, in human urine. This process involves extraction, cleanup, and derivatization, followed by detection and quantification using gas chromatography-tandem mass spectrometry, highlighting the compound's role in monitoring environmental and occupational exposure to synthetic pyrethroids (Arrebola et al., 1999).

2. Synthesis and Reactivity in Chemical Compounds

The compound plays a critical role in the synthesis and reactivity of various chemical structures. Studies have focused on the synthesis of different cis- and trans-3-substituted 1-aminocyclobutane-1-carboxylic acids, evaluating their antagonist activity at excitatory amino acid receptor sites and anticonvulsant activity. Particularly, certain derivatives exhibited potent and selective antagonist activity at N-methyl-D-aspartate (NMDA) receptor sites, underlining the compound's potential in pharmaceutical development (Gaoni et al., 1994).

3. Stereochemistry and Kinetic Studies

cis-Methyl 2,2-dimethyl-3-hydroxycyclobutanecarboxylate is significant in stereochemistry and kinetic studies. Research on cross-conjugated biradicals, for example, investigated the kinetics and stereochemical behavior of various cis- and trans-dimethylenecyclopropane derivatives, providing insights into the mechanisms of thermal shifts and intramolecular cycloaddition, valuable for understanding the reactivity and stability of these compounds (Gajewski et al., 1982).

4. Applications in Material Science and Chemistry

The compound finds applications in material science and chemistry, particularly in the context of photoreactions and cycloadditions. Research has delved into the photo-induced addition of acetic acid to various cyclohexene derivatives, where cis- and trans-methyl 3-cyclohexene-1-carboxylate were key subjects. The study provided insights into the mechanisms and stereochemical outcomes of these reactions, contributing to a deeper understanding of photochemical processes in organic chemistry (Leong et al., 1973).

Safety And Hazards

The safety information available indicates that “cis-Methyl 2,2-dimethyl-3-hydroxycyclobutanecarboxylate” has the following hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P280, P305, P338, P351 . This suggests that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

methyl (1R,3S)-3-hydroxy-2,2-dimethylcyclobutane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-8(2)5(4-6(8)9)7(10)11-3/h5-6,9H,4H2,1-3H3/t5-,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXBVPPWGWUOBMX-WDSKDSINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CC1O)C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H](C[C@@H]1O)C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801135727
Record name Cyclobutanecarboxylic acid, 3-hydroxy-2,2-dimethyl-, methyl ester, (1R,3S)-rel-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801135727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cis-Methyl 2,2-dimethyl-3-hydroxycyclobutanecarboxylate

CAS RN

1392804-41-9
Record name Cyclobutanecarboxylic acid, 3-hydroxy-2,2-dimethyl-, methyl ester, (1R,3S)-rel-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1392804-41-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclobutanecarboxylic acid, 3-hydroxy-2,2-dimethyl-, methyl ester, (1R,3S)-rel-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801135727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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